KSP Motor Domain Inhibition: Cyano- vs. Methyl-Substituted Biphenyl Urea
The closest analog with publicly available bioactivity data, N-(4'-methyl‑4‑biphenylyl)urea (ChEMBL244125), inhibited the human KSP (kinesin spindle protein, KIF11) motor domain with an IC₅₀ of 1.38 × 10³ nM in an ATPase assay. [1] Although no direct KSP data exist for 1-(4'‑Cyano‑4‑biphenylyl)‑3‑methylurea, the replacement of the electron‑donating methyl group (σₚ = –0.17) by the strongly electron‑withdrawing cyano group (σₚ = 0.66) is predicted to reposition the urea NH hydrogen‑bond donor strength, dipole vector, and steric profile within the KSP binding pocket. [2] This physicochemical divergence indicates that the methyl analog cannot serve as a functional surrogate; target‑specific potency is expected to differ by an unpredictable margin until direct head‑to‑head testing is performed.
| Evidence Dimension | In vitro KSP motor domain ATPase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported for KSP |
| Comparator Or Baseline | N-(4'-methyl‑4‑biphenylyl)urea: IC₅₀ = 1.38 × 10³ nM |
| Quantified Difference | Cannot be calculated; electronic descriptor Δσₚ (CN – CH₃) = 0.83 units |
| Conditions | Human KSP motor domain ATPase assay (BindingDB/ChEMBL curated data) |
Why This Matters
For screening campaigns targeting mitotic kinesins, the cyano analog's distinct electronic profile offers a different starting point than the methyl analog, which showed only weak KSP inhibition.
- [1] BindingDB entry BDBM50220173 / ChEMBL244125: N-(4'-methyl‑4‑biphenylyl)urea. IC₅₀ = 1.38 × 10³ nM against human KSP (KIF11) motor domain ATPase assay. Data curated by GlaxoSmithKline. View Source
- [2] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. View Source
